4-Bromo-2-fluoroaniline hydrobromide
CAS No.: 136790-70-0
Cat. No.: VC21195003
Molecular Formula: C6H6Br2FN
Molecular Weight: 270.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136790-70-0 |
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Molecular Formula | C6H6Br2FN |
Molecular Weight | 270.92 g/mol |
IUPAC Name | 4-bromo-2-fluoroaniline;hydrobromide |
Standard InChI | InChI=1S/C6H5BrFN.BrH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H |
Standard InChI Key | NDOBTPIWWCVEDM-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)F)N.Br |
Canonical SMILES | C1=CC(=C(C=C1Br)F)N.Br |
Introduction
CHEMICAL IDENTITY AND STRUCTURAL PROPERTIES
4-Bromo-2-fluoroaniline hydrobromide (CAS 136790-70-0) is the hydrobromide salt of 4-bromo-2-fluoroaniline. It is characterized by its aromatic amine structure, which contains both bromine and fluorine substituents on the aniline ring. The presence of these halogens significantly influences its reactivity and solubility properties . As a hydrobromide salt, it demonstrates enhanced solubility in polar solvents compared to its free base form, making it particularly useful in various chemical reactions and applications .
BASIC IDENTIFICATION DATA
The table below summarizes the key identification parameters of 4-bromo-2-fluoroaniline hydrobromide:
Parameter | Value |
---|---|
Chemical Name | 4-Bromo-2-fluoroaniline hydrobromide |
CAS Number | 136790-70-0 |
Molecular Formula | C₆H₆Br₂FN |
Molecular Weight | 270.92500 g/mol |
InChI | InChI=1/C6H5BrFN.BrH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H |
Synonyms | 4-Bromo-2-Fluoro-Benzenamine Hydrobromide (1:1), 4-bromanyl-2-fluoranyl-aniline hydrobromide |
The structure consists of an aniline ring with bromine at the para position (4-position) and fluorine at the ortho position (2-position), with the amino group protonated by hydrobromic acid to form the salt .
PHYSICOCHEMICAL PROPERTIES
The physicochemical properties of 4-bromo-2-fluoroaniline hydrobromide provide insight into its behavior in different environments and reactions:
Property | Value |
---|---|
Physical State | Crystalline solid |
Boiling Point | 210°C at 760 mmHg |
Flash Point | 104.4°C |
Exact Mass | 268.88500 |
Solubility | Highly soluble in polar solvents |
The compound exists as a salt, which influences its stability and interactions with other chemical species. The protonation of the amine group affects the electron density distribution throughout the molecule, impacting its reactivity patterns .
SYNTHESIS METHODS
Several methods have been developed for the synthesis of 4-bromo-2-fluoroaniline hydrobromide, with the most common approaches involving the direct bromination of 2-fluoroaniline. The synthesis methods vary in efficiency, selectivity, and scalability.
ALTERNATIVE SYNTHETIC ROUTES
Another synthetic approach involves the reduction of 4-bromo-2-fluoro-1-nitrobenzene. This method proceeds through:
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Reacting 4-bromo-2-fluoro-1-nitrobenzene with iron and ammonium chloride in ethanol/water
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Heating the mixture at 90°C for 2 hours
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Filtering the reaction mixture over Celite
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Concentrating and purifying the product
This approach can yield 4-bromo-2-fluoroaniline, which can then be converted to the hydrobromide salt by treatment with hydrobromic acid .
Additionally, the use of N-bromosuccinimide (NBS) in chloroform has been reported for the bromination of 2-fluoroaniline, providing an alternative approach to prepare the precursor 4-bromo-2-fluoroaniline that can be subsequently converted to the hydrobromide salt .
APPLICATIONS IN CHEMICAL SYNTHESIS
4-Bromo-2-fluoroaniline hydrobromide serves as a versatile intermediate in the synthesis of various compounds with significant applications in pharmaceutical and agrochemical industries.
PHARMACEUTICAL APPLICATIONS
The compound has found extensive use in pharmaceutical synthesis due to its unique halogenated structure, which provides opportunities for further functionalization:
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It serves as an intermediate in the synthesis of antiviral agents, including Letermovir, which is used to treat cytomegalovirus infections .
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The compound is utilized in the preparation of antitumor agents, where the halogenated aromatic structure contributes to specific biological activities .
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Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for constructing complex molecular frameworks found in pharmaceutical compounds .
The presence of both bromine and fluorine substituents allows for selective further functionalization, such as cross-coupling reactions, which are widely employed in medicinal chemistry for the construction of complex molecules .
AGROCHEMICAL APPLICATIONS
In the agrochemical sector, 4-bromo-2-fluoroaniline hydrobromide serves as a precursor in the synthesis of crop protection agents:
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The compound is used in the preparation of herbicidal compounds, as referenced in U.S. Patent No. 4,138,242 .
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It contributes to the development of pesticides and fungicides where the halogenated aromatic structure enhances biological activity and environmental stability .
The utility in agrochemical synthesis stems from the ability of the bromine substituent to serve as a handle for further functionalization via cross-coupling reactions, while the fluorine atom contributes to metabolic stability and binding interactions with biological targets .
Property | Value/Description |
---|---|
Appearance | Crystalline solid |
Color | May range from white to light brown |
Stability | Stable under normal temperature and pressure |
Incompatibilities | Acid chlorides, acid anhydrides, strong acids, strong oxidizing agents |
The salt form of the compound (hydrobromide) offers advantages in terms of stability and handling compared to the free amine, as it is less prone to oxidation and typically exists as a more stable crystalline material .
Supplier Example | Purity | Package Sizes |
---|---|---|
Cymit Quimica | 85.0% | 1g, 5g, 25g |
Fluoryx Labs (free base) | 99% | 100g, 1000g |
Current market pricing (as of April 2025) shows considerable variation depending on purity and quantity:
Quantity | Price Range (EUR/USD) |
---|---|
1g | 34.00 € |
5g | 66.00 € |
25g | 170.00 € |
100g (free base) | $33.00 |
1000g (free base) | $352.00 |
It's important to note that some products listed may refer to the free base (4-bromo-2-fluoroaniline) rather than the hydrobromide salt, which has different properties and applications .
RESEARCH DEVELOPMENTS AND FUTURE DIRECTIONS
Research involving 4-bromo-2-fluoroaniline hydrobromide continues to evolve, with ongoing developments in synthesis methodologies and application areas.
SYNTHESIS OPTIMIZATION
Recent research has focused on optimizing the synthesis of 4-bromo-2-fluoroaniline hydrobromide to improve yield, selectivity, and environmental impact:
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Exploration of green chemistry approaches with reduced solvent usage and more environmentally friendly catalysts
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Development of continuous flow methods for scaled production
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Investigation of selective bromination techniques for improved regioselectivity
The patented methods using quaternary ammonium halides represent significant advances in the selective preparation of this compound, offering high yields and relatively simple procedures that can be scaled for industrial production .
EMERGING APPLICATIONS
New applications for 4-bromo-2-fluoroaniline hydrobromide continue to emerge, particularly in:
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Development of fluorinated pharmaceutical compounds, where the strategic positioning of fluorine atoms contributes to metabolic stability and binding affinity
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Creation of advanced materials with specific electronic or physical properties
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Utilization in cross-coupling reactions to generate complex molecular architectures
The unique combination of bromine and fluorine substituents makes this compound particularly valuable in contemporary synthetic organic chemistry, where site-selective functionalization is increasingly important .
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